molecular formula C19H21ClFNO3 B1149147 rac trans-Paroxetine-d4 Hydrochloride CAS No. 1217753-24-6

rac trans-Paroxetine-d4 Hydrochloride

Cat. No.: B1149147
CAS No.: 1217753-24-6
M. Wt: 365.8263432
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Description

rac trans-Paroxetine-d4 Hydrochloride: is a deuterium-labeled version of rac trans-Paroxetine Hydrochloride. It is a selective serotonin reuptake inhibitor (SSRI) used primarily in scientific research. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac trans-Paroxetine-d4 Hydrochloride involves the incorporation of deuterium into the paroxetine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of solvents like dichloromethane, methanol, and water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: rac trans-Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

rac trans-Paroxetine-d4 Hydrochloride is widely used in scientific research, including:

Mechanism of Action

rac trans-Paroxetine-d4 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the brain. This increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The molecular targets involved include the serotonin transporter (SERT) and various serotonin receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research .

Biological Activity

rac trans-Paroxetine-d4 Hydrochloride is a deuterated form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The deuteration of paroxetine enhances its pharmacokinetic properties and allows for more precise studies of its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C19H17ClD4FNO3
  • Molecular Weight : 369.851 g/mol
  • CAS Number : 1217753-24-6

This compound functions primarily as an SSRI, which means it inhibits the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant and anxiolytic effects. Additionally, paroxetine has been shown to have effects on various neurotransmitter systems, including norepinephrine and dopamine pathways, which may contribute to its broader therapeutic effects.

Biological Activity and Pharmacodynamics

  • Serotonin Reuptake Inhibition :
    • Studies indicate that this compound has a high affinity for the serotonin transporter (SERT), leading to significant increases in extracellular serotonin levels. This property is essential for its efficacy in treating mood disorders .
  • Impact on Neurotransmitter Systems :
    • The compound also influences norepinephrine and dopamine transporters, albeit to a lesser extent compared to SERT. This dual action may enhance mood stabilization and reduce anxiety symptoms .
  • Neuroprotective Effects :
    • Research has indicated that SSRIs like paroxetine may exert neuroprotective effects through mechanisms such as reducing oxidative stress and promoting neurogenesis. Studies involving animal models have shown that paroxetine can enhance neurogenesis in the hippocampus, which is often impaired in depression .

Case Studies and Research Findings

  • Clinical Efficacy :
    • A series of clinical trials have demonstrated that paroxetine effectively reduces symptoms of major depressive disorder and generalized anxiety disorder. In one study involving 124 participants, significant improvements were noted in depression scales after treatment with paroxetine .
  • Pharmacokinetics :
    • The pharmacokinetic profile of this compound suggests altered absorption and metabolism due to deuteration. Studies show that deuterated compounds often exhibit slower metabolic rates, potentially leading to prolonged therapeutic effects with fewer side effects .
  • Drug Interactions :
    • Paroxetine is known to interact with various medications due to its effect on cytochrome P450 enzymes, particularly CYP2D6. This interaction can lead to increased plasma concentrations of co-administered drugs metabolized by this pathway . Understanding these interactions is critical for safe prescribing practices.

Data Summary Table

PropertyValue
Molecular FormulaC19H17ClD4FNO3
Molecular Weight369.851 g/mol
CAS Number1217753-24-6
MechanismSSRI (SERT inhibition)
Clinical ApplicationsMajor depressive disorder
Neuroprotective EffectsYes
Drug InteractionsCYP2D6 substrate interactions

Properties

IUPAC Name

(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2-dideuterio-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i8D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-IMMCXTAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]([C@@H](CN1)C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662165
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy](~2~H_2_)methyl}-4-(4-fluorophenyl)(6,6-~2~H_2_)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217753-24-6
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy](~2~H_2_)methyl}-4-(4-fluorophenyl)(6,6-~2~H_2_)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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